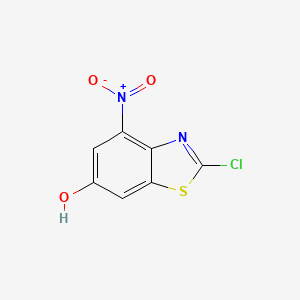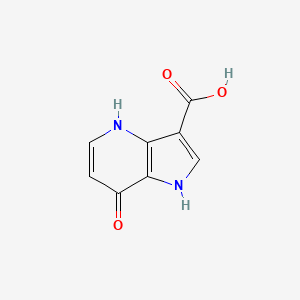![molecular formula C7H6BrN3 B3219403 7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine CAS No. 1190318-37-6](/img/structure/B3219403.png)
7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine
Vue d'ensemble
Description
7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of an appropriate aldehyde with an amine in the presence of an acid catalyst.
Bromination: The bromination of the pyrrole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide.
Cyclization: The cyclization step involves the formation of the pyridine ring, which can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the electronic properties of the molecule.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve the use of a base such as potassium carbonate in a polar solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with conditions involving the use of bases like potassium phosphate and solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is studied for its potential to inhibit cell proliferation and induce apoptosis in cancer cells.
Chemical Biology: It is used as a probe to study various biological pathways and molecular targets.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and disrupting downstream signaling pathways. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the bromine atom, which may affect its biological activity.
Pyrrolopyrazine Derivatives: These compounds contain a pyrazine ring instead of a pyridine ring and exhibit different biological activities.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar structure but different electronic properties and biological activities.
Uniqueness
7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine is unique due to the presence of the bromine atom, which can be used for further functionalization through substitution reactions. This makes it a versatile scaffold for the development of various biologically active compounds.
Propriétés
IUPAC Name |
7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFYMQKSBWNACM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301275087 | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301275087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-37-6 | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301275087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3219324.png)

![5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B3219337.png)
![7-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3219339.png)
![6-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219346.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B3219356.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-4-fluoro-1,3-dihydro-](/img/structure/B3219369.png)
![3-iodo-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B3219376.png)
![7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3219381.png)
![7-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B3219409.png)
![3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B3219410.png)

![3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol](/img/structure/B3219428.png)
![3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B3219432.png)
